2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide likely involves multiple steps, including the formation of the phthalazinone and carbazole moieties, followed by their coupling through an acetamide linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This could involve scaling up the laboratory synthesis procedures, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the carbazole ring.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with enzymes, receptors, or other biomolecules.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar phthalazinone structures.
Carbazole derivatives: Compounds with similar carbazole structures.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide lies in its combined structural features, which may confer unique biological or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-31-19-11-10-14-12-25-28(24(30)21(14)23(19)32-2)13-20(29)26-18-9-5-7-16-15-6-3-4-8-17(15)27-22(16)18/h3-4,6,8,10-12,18,27H,5,7,9,13H2,1-2H3,(H,26,29) |
InChI Key |
UJLOKTGAHILCLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45)OC |
Origin of Product |
United States |
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